Cas no 83704-26-1 (1,2,7,9-TETRACHLORODIBENZOFURAN)

1,2,7,9-TETRACHLORODIBENZOFURAN Chemical and Physical Properties
Names and Identifiers
-
- 1,2,7,9-TETRACHLORODIBENZOFURAN
- 1,2,7,9-T4CDF
- 1,2,7,9-TCDF
- 1,2,7,9-tetrachlorodibenzo[b,d]furan
- 1,2,7,9-Tetrachlorodibenzodioxin
- Dibenzofuran,1,2,7,9-tetrachloro
- EO5HN0F1TK
- Dibenzofuran, 1,2,7,9-tetrachloro
- PDMFRPIFZAKMLH-UHFFFAOYSA-N
- Dibenzofuran, 1,2,7,9-tetrachloro-
- UNII-EO5HN0F1TK
- NS00124304
- 83704-26-1
- PCDF 62
- DTXSID40232540
- Q27277263
- 1,2,7,9-tetrachloro-dibenzofuran
-
- Inchi: InChI=1S/C12H4Cl4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H
- InChI Key: PDMFRPIFZAKMLH-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl
Computed Properties
- Exact Mass: 303.90200
- Monoisotopic Mass: 303.901626g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 13.1Ų
Experimental Properties
- PSA: 13.14000
- LogP: 6.19960
1,2,7,9-TETRACHLORODIBENZOFURAN Security Information
1,2,7,9-TETRACHLORODIBENZOFURAN Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,7,9-TETRACHLORODIBENZOFURAN Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T292025-1mg |
1,2,7,9-Tetrachlorodibenzofuran |
83704-26-1 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | T292025-10mg |
1,2,7,9-Tetrachlorodibenzofuran |
83704-26-1 | 10mg |
$1499.00 | 2023-05-17 |
1,2,7,9-TETRACHLORODIBENZOFURAN Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 1,2,7,9-TETRACHLORODIBENZOFURAN
1,2,7,9-TETRACHLORODIBENZOFURAN: A Comprehensive Overview
The compound 1,2,7,9-TETRACHLORODIBENZOFURAN (CAS No. 83704-26-1) is a highly specialized organic molecule that has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the dibenzofuran family, which is a class of polycyclic aromatic hydrocarbons (PAHs) with two benzene rings fused to a furan ring. The presence of four chlorine atoms at specific positions (1, 2, 7, and 9) imparts distinct electronic and structural characteristics to the molecule.
Recent studies have highlighted the importance of dibenzofuran derivatives in various fields, including materials science and electronics. The chlorination pattern in 1,2,7,9-TETRACHLORODIBENZOFURAN plays a crucial role in determining its reactivity and stability. Researchers have explored its potential as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The molecule's ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
One of the most intriguing aspects of 1,2,7,9-TETRACHLORODIBENZOFURAN is its electronic structure. The conjugated system formed by the aromatic rings and the furan moiety contributes to its unique optical properties. Recent spectroscopic studies have revealed that the compound exhibits strong absorption in the ultraviolet-visible spectrum, making it a candidate for applications in optoelectronic devices. Additionally, the chlorine substituents enhance the molecule's electron-withdrawing effects, which can be exploited in designing functional materials.
The synthesis of 1,2,7,9-TETRACHLORODIBENZOFURAN involves multi-step processes that require precise control over reaction conditions. Traditional methods include Friedel-Crafts alkylation followed by oxidation and chlorination steps. However, recent advancements have introduced more efficient routes utilizing transition metal catalysts and microwave-assisted synthesis techniques. These innovations have not only improved yield but also reduced reaction times significantly.
In terms of applications, dibenzofuran derivatives like 1,2,7,9-TETRACHLORODIBENZOFURAN are being explored for their potential in energy storage systems. Their ability to form stable radical intermediates makes them promising candidates for redox-active materials in supercapacitors and batteries. Furthermore, their thermal stability and resistance to degradation under harsh conditions make them suitable for high-temperature applications.
Recent research has also focused on the environmental impact of 1,2,7,9-TETRACHLORODIBENZOFURAN and its derivatives. Studies indicate that while these compounds exhibit high stability under normal conditions, they can undergo photochemical degradation under UV light exposure. This insight is crucial for understanding their behavior in natural environments and for developing strategies to mitigate any potential ecological risks.
In conclusion,1,The compound CAS No. 83704-26-1 represents a significant advancement in the field of organic chemistry due to its versatile properties and wide-ranging applications.
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